1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone
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Overview
Description
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone is a synthetic organic compound that features a four-membered azetidine ring and a trifluoromethoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring, followed by functionalization to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone involves its interaction with specific molecular targets. The azetidine ring and fluoromethyl group can interact with enzymes or receptors, potentially modulating their activity. The trifluoromethoxyphenyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds with similar azetidine rings but different substituents.
Fluoromethyl-substituted compounds: Molecules featuring the fluoromethyl group in different structural contexts.
Trifluoromethoxyphenyl derivatives: Compounds with the trifluoromethoxyphenyl group attached to various core structures.
Uniqueness
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone is unique due to the combination of its azetidine ring, fluoromethyl group, and trifluoromethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[3-(fluoromethyl)azetidin-1-yl]-2-[4-(trifluoromethoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F4NO2/c14-6-10-7-18(8-10)12(19)5-9-1-3-11(4-2-9)20-13(15,16)17/h1-4,10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSVRIVPYDZVJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)OC(F)(F)F)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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